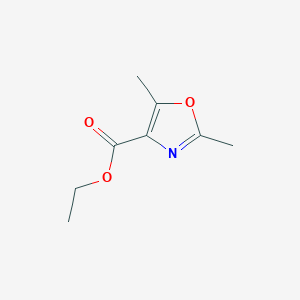

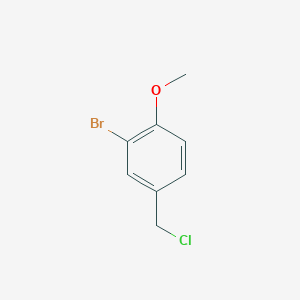

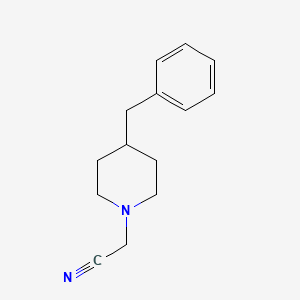

![molecular formula C11H14O2 B1337799 2-[2-(Benzyloxy)ethyl]oxirane CAS No. 94426-72-9](/img/structure/B1337799.png)

2-[2-(Benzyloxy)ethyl]oxirane

説明

The compound "2-[2-(Benzyloxy)ethyl]oxirane" is a type of oxirane, also known as an epoxide, which is an organic compound containing an oxygen atom connected to two adjacent carbon atoms forming a three-membered cyclic structure. This particular oxirane derivative is characterized by the presence of a benzyloxy substituent, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of trans-2-benzyloxy-3-aryloxiranes involves a condensation reaction of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes in the presence of sodium hydroxide and an interphase catalyst such as TEBAC. This method results in the stereoselective formation of trans-isomers of the oxirane derivatives . Another synthesis approach for oxirane-containing compounds is demonstrated in the preparation of 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, which was achieved in seven steps with an overall yield of 63% .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be complex and is often studied using techniques such as X-ray crystallography. For example, the crystal structure of 4-(oxiran-2-ylmethoxy)benzoic acid, a related compound, was determined to crystallize in the monoclinic system with specific cell parameters . Although not the exact compound , this provides insight into the potential structural characteristics of oxirane derivatives, including those with benzyloxy substituents.

Chemical Reactions Analysis

Oxirane rings are known for their reactivity, particularly in ring-opening reactions due to the strain in the three-membered ring. The presence of substituents such as benzyloxy groups can influence the reactivity and selectivity of these reactions. The synthesis of 2-(phenoxymethyl)oxirane derivatives from oxiran-2-ylmethyl benzenesulfonates, for example, involves a base-promoted rearrangement that results in the formation of a new C-O bond and the cleavage of a C-S bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can vary widely depending on their substituents. The antimicrobial properties of trans-2-benzyloxy-3-aryloxiranes have been studied, indicating potential applications as antimicrobial additives for lubricating oils and fuels . Additionally, the thermal properties of oxirane-containing compounds, such as the diepoxide based on an imidazolium core, have been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

科学的研究の応用

Antimicrobial Additives in Oils and Fuels

A research study explored the condensation reaction of chloromethylbenzyl ether with chloro(bromo)-substituted benzaldehydes, leading to the stereoselective synthesis of trans-2-benzyloxy-3-aryloxiranes. The synthesized compounds were tested and found to serve as effective antimicrobial additives for lubricating oils and fuels, indicating a potential application in preserving the quality and longevity of these substances (Talybov, Akhmedova, & Yusubov, 2022).

Polymerization and Material Synthesis

Another study focused on the polymerization of a 2,3-disubstituted oxirane, resulting in a polyether with a stiff, stretched conformation. This polymer is noted for its hetero π-stacked structure, which arises from intramolecular charge transfer interactions between its side-chain groups. Such structural features may have implications for material properties and applications (Merlani et al., 2015).

Synthesis of Cyano Derivatives

Research on the oxirane ring-opening of anhydro sugar with diethylaluminum cyanide (Et(2)AlCN) revealed a direct route to obtain a cyano derivative. This process involves the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-alpha-D-allopyranoside with Et(2)AlCN, leading to a mixture of compounds, one of which is a beta-cyanohydrin (Mangione, Suarez, & Spanevello, 2003).

Chiral Compound Synthesis

A study developed resolution protocols for certain oxirane compounds and reported enantioselective rearrangement of separated oxirane enantiomers. This process yielded chiral compounds without racemization, contributing to the field of asymmetric synthesis and the production of chiral molecules (Faigl et al., 2002).

Mutagenic and Biological Effects

Research on oxiranes and related compounds has indicated their potential to induce genetic mutations and chromosomal aberrations in biological cells. This underscores the importance of understanding the biological implications of these compounds, particularly when considering their application in materials that may come into contact with living organisms (Schweikl, Schmalz, & Weinmann, 2004).

特性

IUPAC Name |

2-(2-phenylmethoxyethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEINLJFNLBGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447190 | |

| Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Benzyloxy)ethyl]oxirane | |

CAS RN |

94426-72-9 | |

| Record name | 2-[2-(Benzyloxy)ethyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

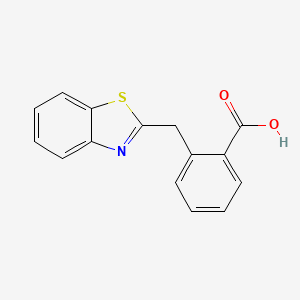

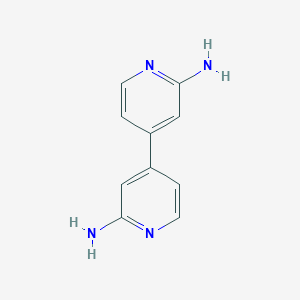

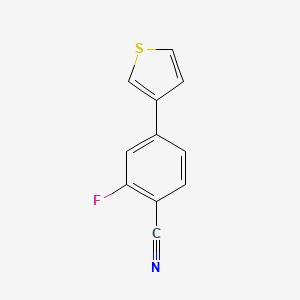

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)